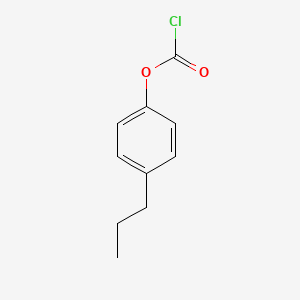
Carbonochloridic acid, 4-propylphenyl ester
Übersicht
Beschreibung
Carbonochloridic acid, 4-propylphenyl ester, also known as PCCP, is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.64 g/mol.
Synthesis Analysis
Esters, including Carbonochloridic acid, 4-propylphenyl ester, can be synthesized through various methods. One common method is the reaction of a simple carboxylic acid or a carboxylic acid derivative with an alcohol . Another method involves the oxidative esterification of carboxylic acids .Molecular Structure Analysis
The molecular structure of Carbonochloridic acid, 4-propylphenyl ester consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates
Carbonic and carbonochloridic esters are highly reactive with a variety of functional groups, making them valuable synthetic intermediates. They are used in the production of pesticides, perfumes, drugs, polymers, dyes, and fuel additives. Their versatility in reactivity and applications highlights their importance in chemical manufacturing and research (Damle, 2000; Kreutzberger, 2001).
Cross-Linking and Carbonylation Reactions
These esters are used in cross-linking and carbonylation reactions, which are crucial for creating complex molecules and materials. For instance, they facilitate the carbonylation of aryl halides under pressure, leading to the synthesis of a variety of esters. Such processes are essential for creating compounds with specific functionalities and properties, useful in pharmaceuticals and materials science (Blaser et al., 2003).
Photophysical Properties
Interestingly, some carbonochloridic acid esters exhibit unique photophysical properties. For example, arylboronic esters, which are structurally related, have been found to show room-temperature phosphorescence in the solid state. This discovery opens new avenues for their application in organic light-emitting diodes (OLEDs) and as phosphorescent materials in bioimaging and security inks (Shoji et al., 2017).
Sensing and Detection
Furthermore, derivatives of carbonochloridic acid have been utilized in the development of sensors. For instance, a novel amperometric sensor based on the oxidation of benzeneboronic acid pinacol ester for detecting hypochlorite showcases the potential of these compounds in environmental monitoring, water quality assessment, and healthcare (Guo et al., 2019).
Organic Synthesis and Polymerization
The versatility of carbonochloridic acid esters extends to organic synthesis and polymerization processes. They are involved in the synthesis of heterocyclic derivatives, facilitating reactions that yield compounds with significant biological and chemical properties. This aspect underscores their value in medicinal chemistry and the development of new materials (Bacchi et al., 2005).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on Carbonochloridic acid, 4-propylphenyl ester and similar compounds could involve exploring their potential applications in various fields, such as pharmaceuticals, fine chemicals, and other industries . Further studies could also focus on developing more efficient synthesis methods and understanding their mechanisms of action .
Eigenschaften
IUPAC Name |
(4-propylphenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-8-4-6-9(7-5-8)13-10(11)12/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUJLOMLNOILSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonochloridic acid, 4-propylphenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



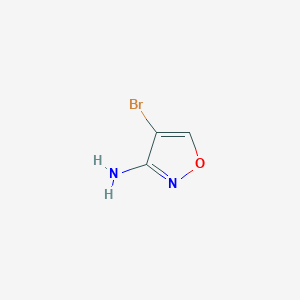

![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)
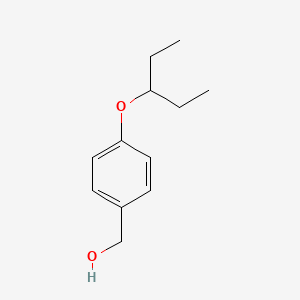

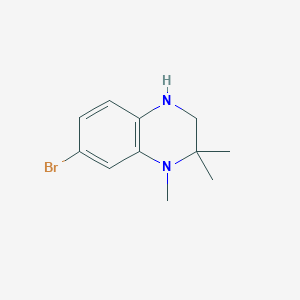
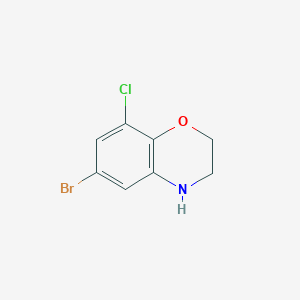
amine](/img/structure/B1380258.png)
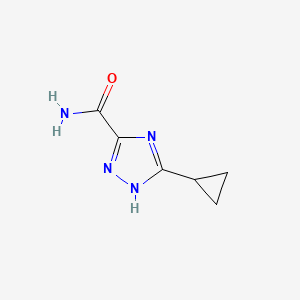
![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)
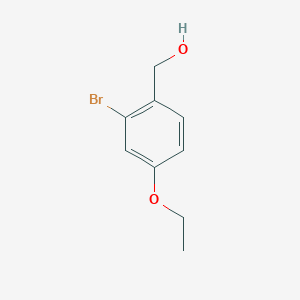

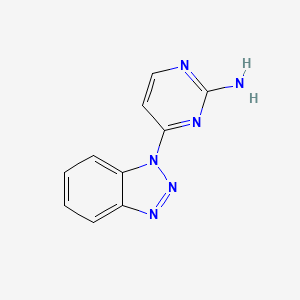
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)